molecular formula C22H21N3O2 B4621065 2-{2-[[4-(dimethylamino)phenyl](phenyl)methylene]hydrazino}benzoic acid

2-{2-[[4-(dimethylamino)phenyl](phenyl)methylene]hydrazino}benzoic acid

Cat. No.: B4621065
M. Wt: 359.4 g/mol
InChI Key: FPSCYOFLEQGVMT-DARPEHSRSA-N
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Description

2-{2-[[4-(dimethylamino)phenyl](phenyl)methylene]hydrazino}benzoic acid is a useful research compound. Its molecular formula is C22H21N3O2 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.16337692 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Organic Synthesis

Research on organometallic compounds and their catalytic properties has shown significant interest in compounds with dimethylamino groups and their derivatives. For instance, studies on the asymmetric addition of dimethylzinc to benzaldehyde catalyzed by specific chiral ligands highlight the importance of dimethylamino-substituted compounds in enantioselective synthesis (Yamakawa & Noyori, 1999). These findings suggest that similar structures, including 2-{2-[4-(dimethylamino)phenylmethylene]hydrazino}benzoic acid, could play a role in catalytic processes, especially in the synthesis of chiral molecules.

Antimicrobial Properties

The coupling reactions of benzoic and nicotinic acid hydrazides with N-protected L-amino acids, which involve dimethylamino groups, have been explored for their antimicrobial activity. For example, compounds synthesized using dimethylamino groups have shown activity against S. aureus and E. coli, suggesting that similar structures might also possess antimicrobial properties (Khattab, 2005).

Material Science and Sensing

Research into the synthesis and characterization of azine compounds, including those with dimethylamino phenyl groups, has contributed to the development of materials with specific crystallographic properties. Such compounds have been studied for their potential in creating materials with unique intermolecular and intramolecular hydrogen bonding interactions, which could be useful in designing new materials with specific mechanical or optical properties (Kurian et al., 2013).

Fluorescence and Sensing Applications

The development of fluorescent chemo-sensors based on dimethylamino-substituted compounds for the selective detection of picric acid demonstrates the utility of these compounds in sensing applications. Such sensors exploit the electronic properties of the dimethylamino group to achieve high sensitivity and selectivity toward specific analytes (Vishnoi et al., 2015).

Properties

IUPAC Name

2-[(2E)-2-[[4-(dimethylamino)phenyl]-phenylmethylidene]hydrazinyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-25(2)18-14-12-17(13-15-18)21(16-8-4-3-5-9-16)24-23-20-11-7-6-10-19(20)22(26)27/h3-15,23H,1-2H3,(H,26,27)/b24-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSCYOFLEQGVMT-DARPEHSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=NNC2=CC=CC=C2C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2C(=O)O)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{2-[[4-(dimethylamino)phenyl](phenyl)methylene]hydrazino}benzoic acid
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2-{2-[[4-(dimethylamino)phenyl](phenyl)methylene]hydrazino}benzoic acid
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2-{2-[[4-(dimethylamino)phenyl](phenyl)methylene]hydrazino}benzoic acid
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2-{2-[[4-(dimethylamino)phenyl](phenyl)methylene]hydrazino}benzoic acid

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